molecular formula C8H12O2 B3307845 Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- CAS No. 934-28-1

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-

Cat. No.: B3307845
CAS No.: 934-28-1
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-XVMARJQXSA-N
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Description

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- is a bicyclic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797. It is also known as 2-Norbornanecarboxylic acid. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The “endo-” designation indicates the specific stereochemistry of the carboxylic acid group, which is oriented towards the interior of the bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 60-80°C) are often used for the Diels-Alder reaction.

    Solvent: Organic solvents such as toluene or xylene are commonly employed.

    Catalysts: Lewis acids like aluminum chloride can be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]heptane-2-carboxylic acid, endo- may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials due to its rigid structure.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid, exo-
  • Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
  • Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester

Uniqueness

Bicyclo[2.2.1]heptane-2-carboxylic acid, endo- is unique due to its specific stereochemistry, which affects its reactivity and interactions with other molecules. The “endo-” configuration provides distinct spatial orientation, influencing its chemical and biological properties compared to its “exo-” counterpart and other similar compounds.

Properties

IUPAC Name

(1R,2S,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESWDXIHOJGWBP-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-28-1
Record name Endo-bicyclo(2.2.1)heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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